molecular formula C11H15I B8387296 1-Iodo-2-(3-methyl-butyl)-benzene CAS No. 869658-61-7

1-Iodo-2-(3-methyl-butyl)-benzene

Cat. No. B8387296
M. Wt: 274.14 g/mol
InChI Key: AVUBIGJOVYTJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-(3-methyl-butyl)-benzene is a useful research compound. Its molecular formula is C11H15I and its molecular weight is 274.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodo-2-(3-methyl-butyl)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-2-(3-methyl-butyl)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

869658-61-7

Product Name

1-Iodo-2-(3-methyl-butyl)-benzene

Molecular Formula

C11H15I

Molecular Weight

274.14 g/mol

IUPAC Name

1-iodo-2-(3-methylbutyl)benzene

InChI

InChI=1S/C11H15I/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3

InChI Key

AVUBIGJOVYTJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC=CC=C1I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge a pressure tube with sodium iodide (734 mg, 4.9 mmol) and copper iodide (23 mg, 0.12 mmol). Add trans-N,N′-dimethyl-cyclohexane-1,2-diamine (34 mg, 0.24 mmol) dissolved in 0.5 ml of pentanol. Add 1-bromo-2-(3-methyl-butyl)-benzene dissolved in 0.5 ml of pentanol. Purge with nitrogen, cap the tube and heat at 130° C. for 3 days. Load onto a silica gel cartridge eluting with hexane to obtain the title compound as a colorless liquid (587 mg, 84%).
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.